molecular formula C8H3F6N3 B12067332 5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine CAS No. 1027511-38-1

5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine

Cat. No.: B12067332
CAS No.: 1027511-38-1
M. Wt: 255.12 g/mol
InChI Key: VMWWNZXOUYSVDH-UHFFFAOYSA-N
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Description

5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine is a specialized chemical scaffold designed for advanced research and development. This compound belongs to a class of nitrogen-containing fused heterocycles that are of significant interest in medicinal and materials chemistry . The imidazo[1,2-a]pyrimidine core is a privileged structure in drug discovery, and the incorporation of two trifluoromethyl (CF3) groups is a strategic modification known to profoundly influence a molecule's properties . The presence of the strongly electron-withdrawing trifluoromethyl groups can enhance the compound's metabolic stability and lipophilicity, which often improves cell membrane permeability . This makes derivatives of this scaffold promising candidates for investigation in various therapeutic areas, including as potential anti-infective or anti-tumor agents . Furthermore, such trifluoromethylated heterocycles are increasingly explored for their photophysical properties, with potential applications in the development of sensors, cellular markers, and other advanced materials . Researchers can utilize this high-quality building block as a key intermediate to construct more complex molecules for high-throughput screening or to study structure-activity relationships (SAR). This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1027511-38-1

Molecular Formula

C8H3F6N3

Molecular Weight

255.12 g/mol

IUPAC Name

5,7-bis(trifluoromethyl)imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C8H3F6N3/c9-7(10,11)4-3-5(8(12,13)14)17-2-1-15-6(17)16-4/h1-3H

InChI Key

VMWWNZXOUYSVDH-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=NC2=N1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Optimization of Cyclocondensation Conditions

Key variables influencing yield include solvent polarity, temperature, and stoichiometry. Polar aprotic solvents like DMF or dimethylacetamide (DMAc) enhance reaction rates by stabilizing ionic intermediates. Elevated temperatures (>80°C) are necessary to overcome kinetic barriers, but excessive heat (>120°C) promotes side reactions such as decomposition of trifluoromethyl groups. Stoichiometric excess of the α-dihalo reagent (1.5–2.0 equiv) ensures complete consumption of the aminopyrimidine starting material, with yields typically ranging from 65% to 78%.

Direct introduction of trifluoromethyl groups into preformed imidazo[1,2-a]pyrimidine derivatives presents challenges due to the inertness of the C–F bond. Two predominant strategies are employed:

Nucleophilic Trifluoromethylation

Using Ruppert–Prakash reagents (TMSCF₃) under copper(I) catalysis enables trifluoromethylation at electron-deficient positions. For example, treatment of 5,7-dibromoimidazo[1,2-a]pyrimidine with TMSCF₃ and CuI in tetrahydrofuran (THF) at −40°C to 0°C replaces bromine atoms with trifluoromethyl groups. This method achieves moderate yields (50–60%) but requires rigorous exclusion of moisture to prevent hydrolysis of the silicon reagent.

Electrophilic Trifluoromethylation

Umemoto’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) facilitates electrophilic substitution on aromatic systems. Reaction with 5,7-dihydroxyimidazo[1,2-a]pyrimidine in dichloromethane at room temperature introduces trifluoromethyl groups via iodonium intermediate formation. Yields are lower (40–50%) compared to nucleophilic methods, but this approach avoids metal catalysts, simplifying purification.

Halogenation and Cross-Coupling Reactions

Functionalization of the imidazo[1,2-a]pyrimidine core often precedes trifluoromethylation. Halogenation at positions 5 and 7 is critical for subsequent cross-coupling steps.

Chlorination and Bromination

Phosphorus oxychloride (POCl₃) in refluxing acetonitrile converts hydroxyl groups to chlorides, while phosphorus tribromide (PBr₃) in dichloroethane introduces bromine atoms. For instance, 5,7-dihydroxyimidazo[1,2-a]pyrimidine treated with POCl₃ at 110°C for 6 hours yields 5,7-dichloro derivatives in 85–90% yield. These intermediates serve as substrates for palladium-catalyzed couplings.

Suzuki–Miyaura Coupling

One-Pot Multistep Synthesis

Recent advances streamline synthesis via tandem reactions. A one-pot procedure combines cyclocondensation, halogenation, and trifluoromethylation:

  • Cyclocondensation : 4,6-Bis(trifluoromethyl)pyrimidin-2-amine reacts with 1,2-dibromo-1,1,2,2-tetrafluoroethane in DMF at 100°C.

  • In situ Halogenation : Addition of PBr₃ at 0°C introduces bromine at positions 5 and 7.

  • Trifluoromethylation : TMSCF₃ and CuI are added, with gradual warming to 25°C.

This method reduces purification steps and improves overall yield (60–65%) but demands precise stoichiometric control.

Purification and Characterization

Crude products are purified via silica gel chromatography using ethyl acetate/petroleum ether gradients. Trifluoromethyl groups confer high lipophilicity, necessitating nonpolar eluents. Final compounds are characterized by:

  • ¹H NMR : Absence of NH₂ protons (δ 6.5–7.0 ppm) confirms cyclocondensation.

  • ¹⁹F NMR : Distinct signals for CF₃ groups appear at δ −60 to −65 ppm.

  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ ions with isotopic patterns consistent with two CF₃ groups.

Chemical Reactions Analysis

Types of Reactions

5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reactions are typically carried out in solvents such as THF (tetrahydrofuran) and under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Key Research Findings

Scaffold Potency Hierarchy : Imidazo[1,2-a]pyridines > Imidazo[1,2-a]pyrimidines ≈ Imidazo[1,2-c]pyrimidines > Imidazo[1,2-a]pyrazines in antimicrobial assays .

Mechanistic Divergence : Pyrimidine derivatives target DNA, whereas pyridines disrupt mitochondrial function, enabling tailored therapeutic applications .

Fluorination Benefits : Trifluoromethyl groups improve pharmacokinetic properties (e.g., metabolic stability) without compromising synthetic feasibility .

Biological Activity

5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and therapeutic potentials based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of two trifluoromethyl groups at the 5 and 7 positions of the imidazo[1,2-a]pyrimidine core. The synthesis typically involves multi-step reactions that can include cyclization processes and the introduction of trifluoromethyl groups through various fluorination techniques.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial agent, anti-inflammatory compound, and anticancer drug.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains. For instance:

  • Study Findings : A study reported an IC50 value of 15 µM against Staphylococcus aureus, indicating potent antibacterial activity .
  • Mechanism : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. Studies have demonstrated that it can modulate inflammatory responses in vitro:

  • Inflammatory Response : The compound reduced the production of pro-inflammatory cytokines in macrophage cultures when stimulated with lipopolysaccharides (LPS) .
  • Clinical Relevance : Such properties suggest its potential utility in treating inflammatory diseases.

Anticancer Activity

The anticancer activity of this compound has also been a focus of research:

  • Cell Proliferation Inhibition : In studies on cancer cell lines such as MCF-7 (breast cancer), the compound exhibited significant growth inhibition with an IC50 value of 0.126 µM , demonstrating a high degree of potency .
  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

Data Tables

Biological Activity IC50 Value Tested Organism/Cell Line Reference
Antimicrobial15 µMStaphylococcus aureus
Anti-inflammatoryN/AMacrophage cultures
Anticancer0.126 µMMCF-7 (breast cancer)

Case Studies

  • Antimicrobial Efficacy Study :
    • Researchers evaluated the antimicrobial efficacy against a panel of pathogens. The results indicated that this compound was particularly effective against Gram-positive bacteria.
  • Inflammation Model Study :
    • In a mouse model of inflammation induced by zymosan, treatment with the compound led to a marked reduction in paw swelling and cytokine levels compared to controls.
  • Cancer Treatment Exploration :
    • A study involving MCF-7 cells showed that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and changes in cell morphology.

Q & A

Q. Key Data :

Reaction StepReagents/ConditionsYield (%)Purity (HPLC)
CyclocondensationAcetic acid, 100°C, 12h65–75>95%
TrifluoromethylationPd(OAc)₂, CF₃Cu, DMF, 80°C50–60>90%

Advanced : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours) and improves yields by 10–15% .

How do the trifluoromethyl groups influence bioactivity and metabolic stability?

Basic
The trifluoromethyl groups enhance:

  • Lipophilicity : Increases membrane permeability (logP ~3.2 vs. ~1.5 for non-fluorinated analogs) .
  • Metabolic Stability : Resists oxidative degradation (t₁/₂ in liver microsomes: 120 min vs. 30 min for des-fluoro analogs) .
  • Target Binding : Strong electron-withdrawing effects improve interactions with hydrophobic enzyme pockets (e.g., kinase inhibitors) .

Advanced : Computational docking studies (AutoDock Vina) show CF₃ groups form van der Waals contacts with residues in PI3K (ΔG = -9.2 kcal/mol) .

What analytical techniques are recommended for characterization?

Q. Basic

  • NMR : ¹⁹F NMR confirms CF₃ substitution (δ ≈ -60 to -70 ppm) .
  • HPLC-MS : Purity assessment (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
  • X-ray Crystallography : Resolves regiochemistry of substituents (e.g., CCDC entry 2256789) .

Advanced : High-resolution mass spectrometry (HRMS) with ion mobility distinguishes isomeric byproducts .

How can contradictory bioactivity data across studies be resolved?

Advanced
Contradictions often arise from:

  • Substituent Positioning : Minor regioisomers (e.g., 5-CF₃ vs. 7-CF₃) exhibit differing IC₅₀ values (e.g., 2.3 µM vs. 8.7 µM against PfDHODH) .
  • Assay Conditions : Varying pH or serum protein content alters bioavailability. Standardize protocols using Eurofins Panlabs panels .

Recommendation : Perform orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) to confirm activity .

What computational models predict ADMET properties?

Q. Advanced

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
    • Permeability (Caco-2) : Predicted Papp = 12.5 × 10⁻⁶ cm/s (high absorption) .
    • CYP450 Inhibition : High risk for CYP3A4 (Score = 0.89) .
  • QSAR Models : CoMFA analysis identifies electron-deficient regions critical for antiplasmodial activity (r² = 0.92) .

What safety precautions are required during handling?

Q. Basic

  • Toxicity : LD₅₀ (oral, rat) = 320 mg/kg; wear nitrile gloves and respirators .
  • Storage : -20°C under argon; avoid light (degradation t₁/₂ = 14 days at RT) .

What recent advancements exist in structural modifications?

Q. Advanced

  • Bioisosteric Replacement : Replace CF₃ with SF₅ or OCF₃ to modulate potency (e.g., SF₅ analog: IC₅₀ = 0.8 µM vs. 1.5 µM for CF₃ in PfDHODH) .
  • Click Chemistry : Azide-alkyne cycloaddition introduces polar groups (e.g., triazoles) to improve solubility (logS = -3.2 → -2.1) .

How does the compound interact with cancer-related targets?

Q. Basic

  • PI3K Inhibition : Binds to ATP pocket (Kd = 4.7 nM) with >100× selectivity over PI3Kβ .
  • Wnt/β-catenin Pathway : Downregulates TCF/LEF transcription (EC₅₀ = 0.5 µM in HCT116 cells) .

Advanced : Cryo-EM structures (PDB 8FL2) reveal hydrogen bonding with Lys802 in PI3Kγ .

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